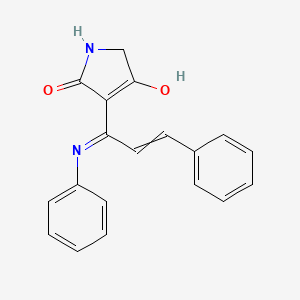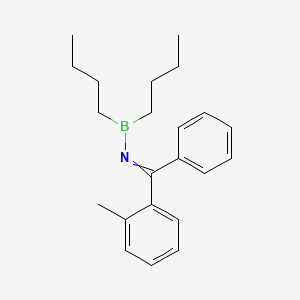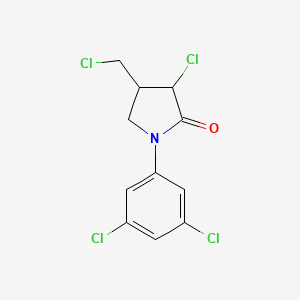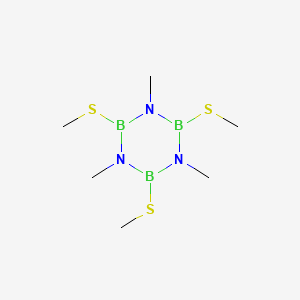
1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane is a boron-nitrogen compound with unique structural and chemical properties. This compound is characterized by its triazatriborinane ring, which consists of alternating boron and nitrogen atoms, and is further substituted with methyl and methylsulfanyl groups. The presence of these substituents imparts distinct reactivity and stability to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trichloride with a suitable amine precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is then treated with a methylating agent, such as methyl iodide, to introduce the methyl groups. Finally, the addition of a thiol reagent, such as methyl mercaptan, results in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or boranes.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, boranes
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex boron-nitrogen compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in the treatment of other diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane involves its interaction with molecular targets through its boron and nitrogen atoms. The compound can form stable complexes with various biomolecules, influencing their function and activity. The methylsulfanyl groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane can be compared with other boron-nitrogen compounds, such as:
1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: Similar in structure but lacks the nitrogen atoms and methylsulfanyl groups, resulting in different reactivity and applications.
2,4,6-Trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene:
The uniqueness of this compound lies in its triazatriborinane ring and the presence of methylsulfanyl groups, which confer distinct reactivity and stability, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
61423-62-9 |
|---|---|
Molekularformel |
C6H18B3N3S3 |
Molekulargewicht |
260.9 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2,4,6-tris(methylsulfanyl)-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H18B3N3S3/c1-10-7(13-4)11(2)9(15-6)12(3)8(10)14-5/h1-6H3 |
InChI-Schlüssel |
OBNHCBHNUCQFIY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(B(N(B(N1C)SC)C)SC)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
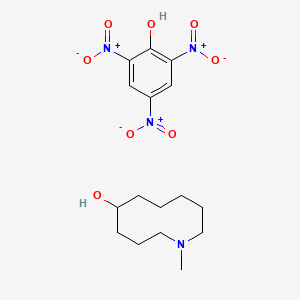
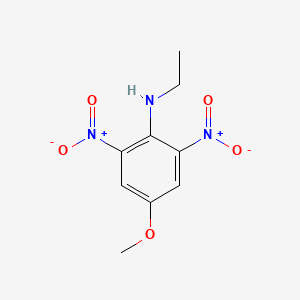
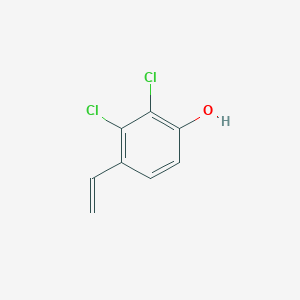
![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
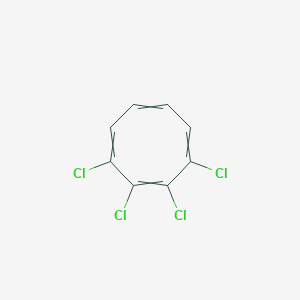
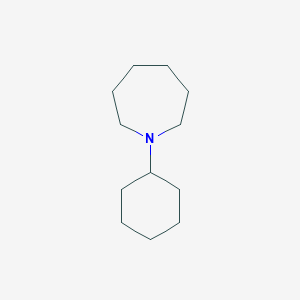
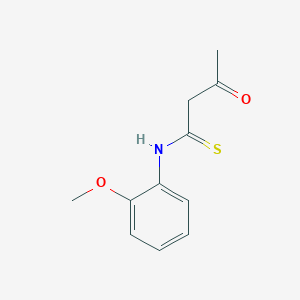
![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
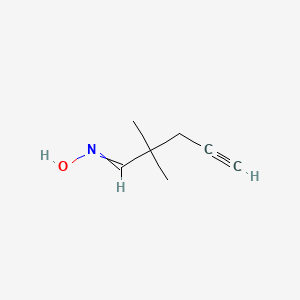
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
